1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide typically involves the reaction of 2,3-dichlorobenzyl chloride with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as photochemical reactions and microreactor technology to optimize reaction conditions and minimize waste. The use of continuous flow processes allows for better control over reaction parameters and can lead to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide can be compared with other similar compounds, such as:
1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
1-(2,3-dichlorobenzyl)-4-piperidinecarboxylate:
1-(2,3-dichlorobenzyl)-4-piperidinecarboxylamide: An amide derivative with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be tailored for various applications in research and industry.
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-3-1-2-10(12(11)15)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBQNGFKXXOYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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